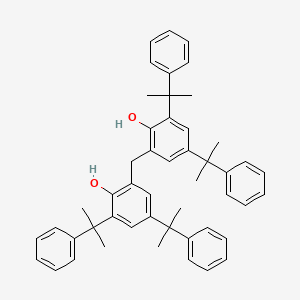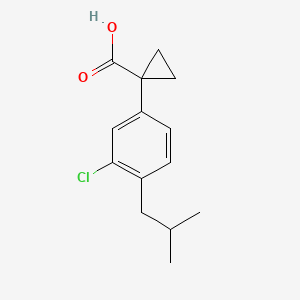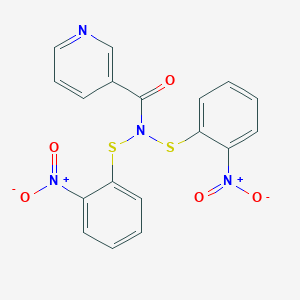
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone is a chemical compound with the molecular formula C9H8ClNO2 It is characterized by the presence of a chloropyrazine ring and a tetrahydrofuran moiety connected through a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone typically involves the reaction of 3-chloropyrazine with tetrahydrofuran-3-carboxylic acid chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazine derivatives.
科学研究应用
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. The chloropyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
(3-Chloropyrazin-2-yl)methanol: This compound has a similar pyrazine ring but differs in the functional group attached to the pyrazine.
(3-Chloropyrazin-2-yl)methanamine: Similar structure with an amine group instead of the tetrahydrofuran moiety.
(3-Chloropyrazin-2-yl)acetic acid: Contains an acetic acid group instead of the tetrahydrofuran ring.
Uniqueness
(3-Chloropyrazin-2-yl)(tetrahydrofuran-3-yl)methanone is unique due to the combination of the chloropyrazine ring and the tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
属性
CAS 编号 |
1184920-31-7 |
|---|---|
分子式 |
C9H9ClN2O2 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
(3-chloropyrazin-2-yl)-(oxolan-3-yl)methanone |
InChI |
InChI=1S/C9H9ClN2O2/c10-9-7(11-2-3-12-9)8(13)6-1-4-14-5-6/h2-3,6H,1,4-5H2 |
InChI 键 |
FXKPLHKPUZXOEU-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1C(=O)C2=NC=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)



![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)




![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
